An In-depth Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
An In-depth Technical Guide to Ethyl 4-(2-chloropyrimidin-4-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, with the Chemical Abstracts Service (CAS) number 499195-60-7 , is a pivotal intermediate in contemporary medicinal chemistry.[1][2][3][4] Its molecular structure, featuring a reactive chloropyrimidine moiety linked to an ethyl benzoate group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.
The primary significance of this compound lies in its role as a precursor to a variety of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Ethyl 4-(2-chloropyrimidin-4-yl)benzoate provides a scaffold that can be readily modified to introduce various pharmacophores, enabling the exploration of structure-activity relationships and the development of potent and selective therapeutic agents. A notable example of its application is in the synthesis of Momelotinib, a Janus kinase (JAK1/2) inhibitor.[2]
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is essential for its effective use in synthesis and for ensuring safety in the laboratory.
| Property | Value | Source |
| CAS Number | 499195-60-7 | [1][2][3][4] |
| Molecular Formula | C13H11ClN2O2 | [1][3] |
| Molecular Weight | 262.69 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Purity | Typically ≥97% | |
| Solubility | Soluble in organic solvents such as acetonitrile and dichloromethane | [1] |
Synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: A Detailed Protocol and Mechanistic Insight
The most prevalent and efficient method for the synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate.
Materials:
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4-Ethoxycarbonylphenylboronic acid
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2,4-Dichloropyrimidine
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Toluene
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2M Aqueous sodium carbonate solution
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Tetrakis(triphenylphosphine)palladium(0)
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Methanol
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Acetonitrile
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Dichloromethane
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MP TMT Pd-clearing resin (or equivalent palladium scavenger)
Procedure:
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Reaction Setup: In a reaction flask, combine 4-ethoxycarbonylphenylboronic acid (1.05 eq), 2,4-dichloropyrimidine (1.0 eq), toluene, and 2M aqueous sodium carbonate.[1]
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Inert Atmosphere: Vigorously stir the mixture and bubble nitrogen gas through it for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[1]
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%) to the reaction mixture. Continue to bubble nitrogen through the mixture for another 10 minutes.[1]
-
Reaction: Heat the reaction mixture to 100°C initially, then maintain the temperature at 75°C and stir overnight.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and add water to separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and wash with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Grind the resulting solid with methanol, filter, and wash with methanol. Air dry the solid.
-
For further purification and removal of residual palladium, dissolve the solid in a mixture of acetonitrile and dichloromethane. Add a palladium scavenging resin (e.g., MP TMT Pd-clearing resin) and stir for 48 hours.
-
Filter the mixture and wash the solid resin with dichloromethane.
-
Combine the filtrates and concentrate to yield Ethyl 4-(2-chloropyrimidin-4-yl)benzoate as a white solid.[1]
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Causality Behind Experimental Choices
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Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a crucial catalyst for the Suzuki coupling. The palladium(0) center undergoes oxidative addition with the aryl halide (2,4-dichloropyrimidine), initiating the catalytic cycle.
-
Sodium Carbonate: The base, in this case, aqueous sodium carbonate, plays a critical role in activating the boronic acid for transmetalation to the palladium center. It facilitates the formation of a more nucleophilic boronate species.
-
Inert Atmosphere: The use of nitrogen is essential to prevent the oxidation of the palladium(0) catalyst to its inactive palladium(II) state, which would halt the reaction.
Visualizing the Synthesis Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, a suite of analytical techniques should be employed. While specific spectral data from a public repository is not readily available, the compound has been characterized by ¹H NMR and LC-ESI-MS. [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, one would expect to see characteristic signals for the aromatic protons on both the benzoate and pyrimidine rings, as well as the ethyl group protons (a quartet and a triplet). The analysis was performed in DMSO-d6. [1]* ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
Mass Spectrometry (MS)
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Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): This technique is used to determine the molecular weight of the compound and can also provide information about its purity. The expected molecular ion peak would correspond to the molecular weight of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (262.69 g/mol ). [1][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule. For Ethyl 4-(2-chloropyrimidin-4-yl)benzoate, the following characteristic absorption bands would be expected:
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C=O stretch (ester): A strong absorption band around 1720 cm⁻¹.
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C=N and C=C stretches (aromatic and pyrimidine rings): Multiple bands in the 1600-1450 cm⁻¹ region.
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C-O stretch (ester): Bands in the 1300-1100 cm⁻¹ region.
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C-Cl stretch: A band in the 800-600 cm⁻¹ region.
Safety, Handling, and Disposal
As a chlorinated heterocyclic compound, Ethyl 4-(2-chloropyrimidin-4-yl)benzoate should be handled with appropriate safety precautions.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, related chlorinated pyrimidines are known to be irritants and potentially toxic. Therefore, the following precautions are mandatory:
-
Engineering Controls: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Skin Protection: A lab coat should be worn, and exposed skin should be minimized.
-
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, it is advisable to consult a physician.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.
Applications in Drug Discovery and Development
The utility of Ethyl 4-(2-chloropyrimidin-4-yl)benzoate stems from the reactivity of the 2-chloro position on the pyrimidine ring. This chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of substituents, which is a key strategy in the optimization of lead compounds in drug discovery.
The ethyl ester functionality also provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. This versatility makes Ethyl 4-(2-chloropyrimidin-4-yl)benzoate a highly valuable intermediate for the construction of diverse chemical libraries for high-throughput screening.
Conclusion
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate is a compound of significant interest to the pharmaceutical and chemical research communities. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its chemical properties make it an ideal starting material for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and safe handling, intended to empower researchers with the knowledge required for its effective and safe utilization in their scientific endeavors.
References
-
Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). Ethyl 4-(2-chloropyriMidin-4-yl)benzoate. Retrieved January 7, 2026, from [Link]
- Capot Chemical Co., Ltd. (2019). MSDS of Ethyl 4-(2-chloropyriMidin-4-yl)
-
Global Substance Registration System. (n.d.). ETHYL 4-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. Retrieved January 7, 2026, from [Link]
Sources
- 1. ethyl 4-(2-chloropyriMidin-4-yl)benzoate | 499195-60-7 [chemicalbook.com]
- 2. Ethyl 4-(2-chloropyriMidin-4-yl)benzoate Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. CAS:499195-60-7 | C13H11ClN2O2 | ethyl 4-(2-chloropyrimidin-4-yl)benzoate | Pharmalego [pharmalego.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
